Tetraethylammonium Iodide

Electrochemistry Ionic Conductivity Non-Aqueous Electrolytes

Tetraethylammonium iodide (TEAI, CAS 68-05-3) is a quaternary ammonium salt with the molecular formula C8H20N+I− and a molecular weight of 257.16 g/mol. It consists of a central nitrogen atom symmetrically substituted with four ethyl groups, paired with an iodide counterion.

Molecular Formula C8H20N.I
C8H20IN
Molecular Weight 257.16 g/mol
CAS No. 68-05-3
Cat. No. B1221715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethylammonium Iodide
CAS68-05-3
SynonymsBromide, Tetraethylammonium
Chloride, Tetraethylammonium
Hydroxide, Tetraethylammonium
Iodide, Tetraethylammonium
Ion, Tetraethylammonium
Tetraethylammonium
Tetraethylammonium Bromide
Tetraethylammonium Chloride
Tetraethylammonium Hydroxide
Tetraethylammonium Iodide
Tetraethylammonium Ion
Molecular FormulaC8H20N.I
C8H20IN
Molecular Weight257.16 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CC.[I-]
InChIInChI=1S/C8H20N.HI/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1
InChIKeyUQFSVBXCNGCBBW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tetraethylammonium Iodide (CAS 68-05-3): Technical Baseline and Procurement Context


Tetraethylammonium iodide (TEAI, CAS 68-05-3) is a quaternary ammonium salt with the molecular formula C8H20N+I− and a molecular weight of 257.16 g/mol [1]. It consists of a central nitrogen atom symmetrically substituted with four ethyl groups, paired with an iodide counterion [2]. TEAI exhibits a melting point exceeding 300°C, density of approximately 1.566 g/cm³, and high solubility in water and ethanol . The compound is classified as a combustible solid and is both hygroscopic and light-sensitive, requiring storage under inert gas in cool, dark conditions . As a source of the tetraethylammonium (TEA+) cation, TEAI serves as a supporting electrolyte, phase-transfer catalyst, potassium channel blocker in physiological research, and thermochemical agent in spectrochemical analysis [2].

Why Tetraethylammonium Iodide Cannot Be Substituted with Other Tetraalkylammonium Halides


Within the class of tetraalkylammonium salts, both the alkyl chain length on the quaternary nitrogen and the halide counterion fundamentally determine the compound's physicochemical and functional properties [1]. Systematic studies demonstrate that increasing alkyl chain length progressively reduces ionic conductivity in solid electrolytes and lowers elastic moduli [2]. Anion selection critically governs ion-pairing behavior and phase equilibria: the iodide anion promotes salting-in of nonionic surfactants whereas chloride promotes salting-out [3], and the eutectic point in glutaric acid mixtures shifts toward lower temperatures as anion radius decreases (I− < Br− < Cl−) [4]. In radical polymerization systems, the halide anion determines the retarding effect with the order Cl− < Br− ≪ I− [5]. These cross-coupled structure-property relationships mean that substituting TEAI with a bromide/chloride analog or a different tetraalkylammonium iodide will produce measurably divergent outcomes in conductivity, phase behavior, and reactivity—making generic substitution scientifically untenable without full re-validation of the experimental or process conditions.

Tetraethylammonium Iodide: Head-to-Head Quantitative Differentiation Evidence


Tetraethylammonium Iodide vs. Tetrabutylammonium Iodide: Higher Molar Conductivity in Aniline at 298.15 K

Conductometric measurements in the low-permittivity solvent aniline (ε ≈ 6.9) at 298.15 K establish that tetraethylammonium iodide (Et4NI) exhibits higher molar conductivity than its tetrabutylammonium counterpart (Bu4NI) across the measured concentration range [1]. The study systematically compared six tetraalkylammonium iodides with varying alkyl chain lengths from methyl to heptyl [1].

Electrochemistry Ionic Conductivity Non-Aqueous Electrolytes

Tetraethylammonium Iodide vs. Chloride and Bromide Analogs: Unique Cloud Point Behavior in Nonionic Surfactant Systems

In a systematic study of symmetrical tetraalkylammonium salts on the cloud point of the nonionic surfactant octoxynol NF, the halide anion produced fundamentally divergent effects [1]. The iodide anion tended to salt the surfactant in (raising the cloud point), while chloride salted it out (lowering the cloud point), and bromide showed no pronounced effect [1]. The tetraethylammonium cation itself had no pronounced effect on the cloud point, in contrast to tetramethylammonium which lowered it and tetrabutylammonium which raised it [1].

Formulation Science Surfactant Chemistry Pharmaceutical Excipients

Tetraethylammonium Iodide vs. Chloride and Bromide Analogs: Complete Polymerization Inhibition in Acrylonitrile Systems

In the radical polymerization of acrylonitrile in liquid sulfur dioxide at 50°C, the addition of tetraethylammonium salts produced retarding effects that were anion-dependent [1]. The contribution to retardation followed the order Cl− < Br− ≪ I− [1]. Notably, tetraethylammonium iodide completely inhibited the polymerization, whereas the chloride and bromide salts only retarded the overall rate [1]. The study established that the retarding effect was caused specifically by the anions and not by the ammonium cations [1].

Polymer Chemistry Radical Polymerization Reaction Kinetics

Tetraethylammonium Iodide as Spectrochemical Buffer vs. Graphite Powder: Superior Volatile Element Separation and Line Intensity

In the spectrochemical determination of impurities in molybdenum-containing materials, tetraethylammonium iodide was evaluated against graphite powder as a thermochemical agent [1]. The investigation demonstrated that TEAI provides better separation of the volatile elements As, Te, Sn, Pb, Bi, Cd, Ag and In from the molybdenum matrix, and yields better spectral line intensities than when using graphite powder [1]. TEAI was also found to stabilize the arc column temperature, a necessary condition for its successful application as a spectroscopic buffer [1].

Analytical Chemistry Spectrochemical Analysis Trace Element Determination

Tetraethylammonium Iodide vs. Other Tetraalkylammonium Iodides in Sulfide Solid Electrolytes: Intermediate Conductivity with Optimal Mechanical Properties

In a 2024 study of novel inorganic-organic hybrid sulfide solid electrolytes based on Li7P2S8I doped with tetraalkylammonium iodides, the alkyl chain length systematically modulated both ionic conductivity and mechanical properties [1]. Tetraalkylammonium iodides with longer alkyl chains exhibited lower ionic conductivities and reduced elastic moduli [1]. Tetraethylammonium iodide (TEAI), with its intermediate ethyl chain length, occupies a middle position in the property spectrum between shorter-chain TMAI (higher conductivity, higher modulus) and longer-chain TPAI/TBAI (lower conductivity, lower modulus) [1].

Solid-State Batteries Inorganic-Organic Hybrid Electrolytes Energy Storage

Tetraethylammonium Iodide vs. 4-Aminopyridine: Functionally Opposite Effects on Gastrointestinal Motility

A direct comparative study of the two classical K+ channel blockers tetraethylammonium (TEA, supplied as the iodide salt) and 4-aminopyridine (4-AP) on murine gastrointestinal function revealed contrasting effects [1]. In conscious mice, 4-aminopyridine (5 mg/kg, p.o.) inhibited intestinal propulsion of a charcoal suspension, whereas tetraethylammonium (40 mg/kg, p.o.) enhanced intestinal propulsion [1]. In vitro studies on isolated duodenum similarly showed differential modulation of contractile parameters [1].

Pharmacology Potassium Channel Blockers Gastrointestinal Research

Evidence-Backed Application Scenarios for Tetraethylammonium Iodide Procurement


Supporting Electrolyte in Low-Permittivity Organic Solvents

When designing electrochemical experiments or processes in solvents with dielectric constants below approximately 10 (e.g., aniline, 1,3-dioxolane), TEAI offers quantifiably higher molar conductivity than longer-chain tetraalkylammonium iodides such as Bu4NI [1]. This superior conductivity arises from reduced ion-pairing and triple-ion formation due to the smaller cationic radius of the ethyl-substituted quaternary nitrogen [1]. Procurement of TEAI specifically—rather than generic tetraalkylammonium iodide alternatives—is justified when maximizing charge transport efficiency in low-permittivity media is a primary experimental objective.

Controlled Radical Polymerization Termination

For radical polymerization systems where complete inhibition—rather than mere retardation—is required, TEAI is the only tetraethylammonium halide that achieves this functional outcome [1]. Experimental data from acrylonitrile polymerization in liquid SO2 at 50°C confirm that TEACl and TEABr only partially retard the reaction, whereas TEAI produces complete inhibition [1]. This anion-specific effect is attributed to the iodide counterion's unique radical-stabilizing properties. Procurement of TEAI, rather than the chloride or bromide analogs, is essential when a polymerization process requires a definitive termination step or when investigating radical chain mechanisms.

Formulation of Nonionic Surfactant Systems Requiring Cloud Point Elevation

In pharmaceutical and industrial formulations containing nonionic surfactants (e.g., octoxynol NF, polysorbates, alkyl ethoxylates), the choice of tetraethylammonium halide counterion determines the direction of cloud point shift [1]. TEAI raises the cloud point via an iodide-mediated salting-in effect, whereas TEACl lowers it via salting-out [1]. The tetraethylammonium cation itself is neutral in this effect, in contrast to tetramethylammonium (lowers cloud point) and tetrabutylammonium (raises cloud point) [1]. Procurement of TEAI specifically—and not the chloride or bromide variants—is warranted when the formulation objective requires increasing the phase separation temperature or improving high-temperature stability of surfactant-based products.

Spectrochemical Determination of Volatile Impurities in Refractory Oxide Matrices

For spectrochemical analysis of trace impurities (As, Te, Sn, Pb, Bi, Cd, Ag, In) in refractory oxide matrices such as Mo, W, Ti, Zr, Nb, and Ta, TEAI functions as a validated thermochemical agent and spectroscopic buffer with performance advantages over conventional graphite powder [1]. The compound enhances separation of volatile elements from the matrix, improves spectral line intensities, and stabilizes arc column temperature [1]. Procurement of TEAI for this specific analytical application is supported by direct comparative evidence demonstrating superior analytical figures of merit relative to the standard graphite powder baseline.

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